molecular formula C10H10O4 B118680 Methyl 5-acetylsalicylate CAS No. 16475-90-4

Methyl 5-acetylsalicylate

Cat. No. B118680
M. Wt: 194.18 g/mol
InChI Key: XLSMGNNWSRNTIQ-UHFFFAOYSA-N
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Patent
US08198441B2

Procedure details

Methyl 5-acetyl-2-hydroxybenzoate (95.3 g, 490.6 mmol) was added to DMF (381 mL) and potassium carbonate (82.2 g, 588.8 mmol) at RT under an atmosphere of nitrogen. To the resulting suspension was added methyl iodide (90.5 g, 637.8 mmol) whilst maintaining good agitation. After stirring at RT for 30 minutes, the crude reaction mixture was analysed by GC demonstrating complete reaction. Water (380 mL) was added followed by further water (380 mL) and the resulting white solid filtered off to afford 82.5 g of the desired, water wet product (7).
Quantity
95.3 g
Type
reactant
Reaction Step One
Name
Quantity
381 mL
Type
reactant
Reaction Step One
Quantity
82.2 g
Type
reactant
Reaction Step One
Quantity
90.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
380 mL
Type
solvent
Reaction Step Four
Name
Quantity
380 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([OH:14])=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])(=[O:3])[CH3:2].[CH3:15]N(C=O)C.C(=O)([O-])[O-].[K+].[K+].CI>O>[C:1]([C:4]1[CH:5]=[CH:6][C:7]([O:14][CH3:15])=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
95.3 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=C(C(=O)OC)C1)O
Name
Quantity
381 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
82.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
90.5 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
380 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
380 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining good agitation
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was analysed by GC demonstrating complete reaction
FILTRATION
Type
FILTRATION
Details
the resulting white solid filtered off
CUSTOM
Type
CUSTOM
Details
to afford 82.5 g of the

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(=O)C=1C=CC(=C(C(=O)OC)C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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